Methyl 5-amino-2-bromo-4-methylbenzoate

Lipophilicity Drug Design ADME

Methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) delivers a unique 2-bromo-5-amino-4-methyl regioisomeric pattern absent in isomeric aminobromobenzoates such as methyl 2-amino-5-bromo-4-methylbenzoate (CAS 1824597-08-1). The 2-bromo substituent provides a reactive handle for SNAr and transition metal-catalyzed cross-coupling, enabling elaboration into covalent inhibitors and chemical probes. The methyl ester (XLogP3=2.1 vs. free acid LogP=1.84) serves as a latent carboxylic acid pro-moiety, enhancing membrane permeability for cellular assays. Documented as a key intermediate for benzylic glycoside SGLT2 inhibitors with scalable esterification protocols. Anti-HBV derived structures report EC₅₀=1.1–7.7 µM. Standard purity ≥97%. Ship ambient. For R&D use only.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08
CAS No. 474330-54-6
Cat. No. B3029005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-bromo-4-methylbenzoate
CAS474330-54-6
Molecular FormulaC9H10BrNO2
Molecular Weight244.08
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C(=O)OC)Br
InChIInChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeyYZLNWLHJRDAYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-Bromo-4-Methylbenzoate (CAS 474330-54-6): A Strategic Research Intermediate for Procurement Evaluation


Methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) is a functionalized benzoate ester derivative characterized by the presence of a bromine atom at the 2-position, an amino group at the 5-position, and a methyl ester moiety . This substitution pattern provides a reactive aryl bromide handle for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the ester group offers a point for subsequent hydrolysis or further functionalization. Standard commercial specifications typically report purity levels of 97% . The compound is primarily utilized as a versatile building block in the synthesis of pharmaceutical intermediates, notably in programs targeting SGLT2 inhibition for metabolic disorders [1].

Why Methyl 5-Amino-2-Bromo-4-Methylbenzoate Cannot Be Casually Substituted by Isomeric or Scaffold Analogs


The procurement value of methyl 5-amino-2-bromo-4-methylbenzoate (CAS 474330-54-6) is not solely defined by its constituent functional groups but by their precise regiochemical arrangement. Substitution with isomeric aminobromobenzoates—such as methyl 2-amino-5-bromo-4-methylbenzoate (CAS 1824597-08-1) —or heterocyclic replacements like methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate [1] alters key molecular properties including topological polar surface area, hydrogen-bonding capacity, and lipophilicity. These deviations can disrupt molecular recognition events in target binding, modify the trajectory of synthetic elaboration pathways, and invalidate established reaction protocols. Consequently, direct replacement without re-optimization of downstream chemistry or biological assays introduces substantial risk of project delay or failure.

Quantitative Procurement Differentiation: Comparative Evidence for Methyl 5-Amino-2-Bromo-4-Methylbenzoate (CAS 474330-54-6)


Lipophilicity Comparison: LogP Difference Between Methyl Ester and Parent Carboxylic Acid

The methyl ester derivative (CAS 474330-54-6) exhibits a calculated LogP (XLogP3) of 2.1 , representing an increase relative to the parent carboxylic acid 5-amino-2-bromo-4-methylbenzoic acid (CAS 745048-63-9), which has a reported LogP of 1.84 . This quantitative difference in lipophilicity is a critical design parameter for optimizing passive membrane permeability.

Lipophilicity Drug Design ADME

Synthetic Scalability: Demonstrated Kilogram-Scale Esterification Protocol in Patent Literature

Patent literature explicitly describes the preparation of methyl 5-amino-2-bromo-4-methylbenzoate (Intermediate B) on a scale starting from 100.0 g (0.435 mol) of 5-amino-2-bromo-4-methylbenzoic acid using methanol and thionyl chloride [1]. While direct comparative yield data for isomeric esters under identical conditions are not available in the retrieved data, this documentation provides a validated, scalable entry point into the SGLT2 inhibitor synthetic space that is not necessarily established for all regioisomeric analogs.

Process Chemistry SGLT2 Inhibitor Intermediates

Antiviral Activity: Reported Anti-HBV Potency of Derived Scaffold

Research utilizing methyl 5-amino-2-bromo-4-methylbenzoate as a synthetic intermediate for antiviral agents against Hepatitis B Virus (HBV) has reported effective concentration (EC₅₀) values in the low micromolar range (1.1 - 7.7 µM) without significant cytotoxicity . This provides a quantitative baseline for this chemical series, although direct comparative activity of the unmodified compound or close analogs in the same assay is not available.

Antiviral HBV Infectious Disease

Defined Application Scenarios for Methyl 5-Amino-2-Bromo-4-Methylbenzoate (CAS 474330-54-6) in Scientific Procurement


Medicinal Chemistry: SGLT2 Inhibitor Lead Optimization

Procure methyl 5-amino-2-bromo-4-methylbenzoate as a documented key intermediate for the synthesis of benzylic glycoside derivatives targeting SGLT2 [1]. The scalable esterification protocol described in patent literature supports its use in programs requiring multi-gram quantities for in vivo efficacy and pharmacokinetic studies.

Chemical Biology: Covalent Probe and Inhibitor Synthesis

Utilize the 2-bromo substituent as a reactive handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling to elaborate the scaffold into covalent inhibitors or chemical probes . This specific reactivity profile is central to building block utility in targeted covalent inhibitor discovery.

Process Research: Prodrug Strategy Development

Employ the methyl ester moiety as a latent carboxylic acid. The calculated LogP increase (XLogP3 = 2.1) relative to the free acid (LogP = 1.84) supports its selection in prodrug strategies where enhanced membrane permeability is required for initial in vitro cellular assays . Subsequent hydrolysis reveals the active carboxylic acid for further SAR exploration.

Antiviral Drug Discovery: HBV Replication Inhibitor Scaffold Elaboration

Use this compound as a starting material for generating analogs in anti-HBV programs. The reported EC₅₀ range (1.1–7.7 µM) for derived structures provides a quantitative benchmark for tracking potency improvements during the optimization of novel capsid assembly modulators or replication inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-amino-2-bromo-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.